N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of intermediates and radicals that can interact with various biological targets .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Compounds with similar structures have been associated with increased binding affinity to certain receptors .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, often associated with compounds of similar structure, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-22-13-5-4-10(16)7-12(13)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMACNGGJGJRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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